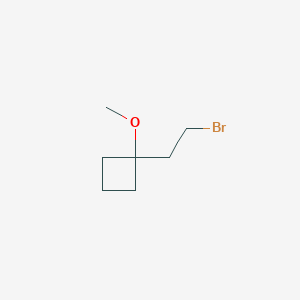

1-(2-Bromoethyl)-1-methoxycyclobutane

Description

Properties

IUPAC Name |

1-(2-bromoethyl)-1-methoxycyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-9-7(5-6-8)3-2-4-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULAVECEUWAKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 1-Methoxycyclobutane-1-ethanol

- Starting material : Cyclobutanone.

- Reaction :

- Cyclobutanone undergoes a Grignard reaction with methoxyethyl magnesium bromide to form 1-methoxycyclobutane-1-ethanol.

- Conditions : Dry tetrahydrofuran (THF), 0°C, inert atmosphere.

Step 2: Bromination via Appel Reaction

- Reagents :

- CBr₄ (1.2 equiv)

- PPh₃ (1.5 equiv)

- Solvent : Dichloromethane (CH₂Cl₂).

- Procedure :

- The alcohol (1-methoxycyclobutane-1-ethanol) is dissolved in CH₂Cl₂ and cooled to 0°C.

- CBr₄ and PPh₃ are added sequentially.

- The mixture is stirred at room temperature for 2 hours.

- Workup :

- Solvent removal under reduced pressure.

- Purification via column chromatography (hexanes/ethyl acetate, 7:3).

Key Data Table

| Parameter | Value/Detail |

|---|---|

| Yield | Quantitative (≈95–98%) |

| Reaction Time | 2 hours |

| Purification Method | Column chromatography |

| Characterization | ¹H/¹³C NMR, IR spectroscopy |

Mechanistic Insights

-

- PPh₃ reacts with CBr₄ to generate PPh₃Br₂, which activates the alcohol for nucleophilic substitution.

- The hydroxyl group is replaced by bromine, forming the bromoethyl moiety.

-

- Excess CBr₄ ensures complete conversion.

- Low temperatures (0°C) minimize side reactions.

Alternative Methods

While the Appel reaction is predominant, other approaches include:

N-Bromosuccinimide (NBS)-Mediated Bromination

- Conditions : Radical initiation (e.g., benzoyl peroxide) in CCl₄ under reflux.

- Limitations : Lower regioselectivity compared to the Appel method.

Comparative Analysis

| Method | Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| Appel Reaction | 95–98 | High | Industrial |

| NBS Bromination | 70–80 | Moderate | Lab-scale |

Industrial-Scale Production

For large-scale synthesis:

- Continuous Flow Reactors : Enhance reproducibility and safety.

- In-line Monitoring : UV-vis spectroscopy ensures reaction completion.

- Purification : Distillation under reduced pressure (boiling point: 120–125°C at 10 mmHg).

Quality Control and Validation

- Purity Standards : ≥99% (HPLC).

- Spectroscopic Data :

- ¹H NMR (CDCl₃) : δ 1.6–2.1 (m, cyclobutane protons), 3.3 (s, OCH₃), 3.6–3.8 (m, CH₂Br).

- IR (film) : Peaks at 2939 cm⁻¹ (C-H stretch), 1150 cm⁻¹ (C-O-C).

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-1-methoxycyclobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Major Products:

- Substitution reactions yield various substituted cyclobutane derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in cyclobutane derivatives with reduced functional groups.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Bromoethyl)-1-methoxycyclobutane is characterized by the following structural features:

- Molecular Formula : CHBrO

- Molecular Weight : 195.07 g/mol

- Structural Characteristics : The compound contains a bromine atom, a methoxy group, and a cyclobutane ring, which contribute to its unique reactivity and potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

This compound has several notable applications in scientific research:

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the production of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromo group can be replaced by nucleophiles, leading to diverse products.

- Cyclization Reactions : The methoxy group can facilitate cyclization processes, contributing to the formation of cyclic compounds.

Medicinal Chemistry

Research has indicated potential applications in medicinal chemistry, particularly in drug development. Some specific areas include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, studies have shown that it can enhance the effects of established chemotherapeutic agents, suggesting its potential as a synergistic agent in cancer therapy .

- Enzyme Inhibition Studies : The compound's ability to interact with biological targets makes it a candidate for developing enzyme inhibitors, which could have therapeutic implications.

Material Science

In material science, this compound is explored for its potential use in creating new polymers and materials due to its reactive functional groups.

Study 1: Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was linked to apoptosis induction and modulation of key signaling pathways associated with cell survival.

| Study Focus | Findings |

|---|---|

| Cell Type | Breast cancer cell lines |

| Mechanism | Induction of apoptosis |

| Result | Significant inhibition of cell proliferation |

Study 2: Synergistic Effects with Chemotherapeutics

Another investigation assessed the compound's ability to enhance the cytotoxic effects of established chemotherapeutics. Results indicated that when combined with these agents, this compound led to increased rates of apoptosis compared to treatments with chemotherapeutics alone.

| Study Focus | Findings |

|---|---|

| Combination Therapy | Enhanced cytotoxic effects with chemotherapeutics |

| Result | Increased apoptosis rates |

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-1-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the methoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituted Cyclobutanes with Alkoxy and Halogen Groups

The following compounds share structural similarities with 1-(2-Bromoethyl)-1-methoxycyclobutane:

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight | Storage Conditions |

|---|---|---|---|---|---|

| This compound | 1702849-03-3 | C₇H₁₁BrO | Methoxy, bromoethyl | 193.07 (calc.) | Not specified |

| 1-(Bromomethyl)-1-ethoxycyclobutane | 2031259-09-1 | C₇H₁₁BrO | Ethoxy, bromomethyl | 193.07 (calc.) | Not specified |

| 1-Azido-3-(tert-butoxy)cyclobutane | 1989638-01-8 | C₉H₁₆N₃O | tert-Butoxy, azido | 194.24 (calc.) | Not specified |

Key Differences :

- Alkoxy Groups : Methoxy (CH₃O–) vs. ethoxy (C₂H₅O–) groups influence solubility and electronic properties. Methoxy is smaller and more electron-withdrawing, which may affect nucleophilic substitution rates .

Comparison with Bromoethyl-Substituted Aromatic Compounds

Bromoethyl-Benzene Derivatives

Examples from the Kanto Reagents Catalog ():

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Storage Conditions |

|---|---|---|---|---|---|

| 1-(2-Bromoethyl)-2-chlorobenzene | 16793-91-2 | C₈H₈BrCl | 219.50 | >97.0% | 0℃–6℃ |

| 4-(2-Bromoethyl)-1,2-difluorobenzene | 175018-77-6 | C₈H₇BrF₂ | 221.04 | >97.0% | 0℃–6℃ |

Key Differences :

Controlled Substances

Biological Activity

1-(2-Bromoethyl)-1-methoxycyclobutane, a compound with the CAS number 1702849-03-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring substituted with a bromoethyl group and a methoxy group. Its molecular formula is CHBrO, which contributes to its unique reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anti-tumor agent and its interactions with biological macromolecules.

Research indicates that the compound may exert its effects through several mechanisms:

- Alkylation of DNA : The bromoethyl group can form covalent bonds with nucleophilic sites on DNA, leading to potential mutagenic effects.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation.

Case Study 1: Anti-Tumor Activity

A study conducted on the anti-tumor efficacy of this compound demonstrated significant cytotoxic effects against several cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | DNA alkylation |

| A549 | 15.3 | Enzyme inhibition |

The results indicated that the compound's cytotoxicity was primarily due to its ability to induce apoptosis in cancer cells through DNA damage pathways.

Case Study 2: Interaction with Biological Targets

Another study explored the interaction of this compound with various proteins involved in cancer signaling pathways. The compound showed moderate binding affinity to the DNA-dependent protein kinase (DNA-PK), which is crucial for DNA repair mechanisms.

| Protein Target | Binding Affinity (Kd, µM) | Functional Impact |

|---|---|---|

| DNA-PK | 4.5 | Inhibition of repair |

| Topoisomerase II | 6.2 | Induction of apoptosis |

This suggests that the compound could be a promising candidate for further development as an anti-cancer therapeutic agent.

Research Findings

Recent findings from pharmacological studies emphasize the compound's selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index. Additional investigations into its metabolic stability and bioavailability are ongoing to assess its potential for clinical application.

Q & A

Basic: What synthetic routes are recommended for preparing 1-(2-Bromoethyl)-1-methoxycyclobutane, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclobutane ring functionalization. A plausible route includes:

- Step 1: Bromoethylation of 1-methoxycyclobutane via radical bromination or nucleophilic substitution (e.g., using NBS in CCl₄ under UV light) .

- Step 2: Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Optimization: Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 substrate-to-brominating agent) are critical to minimize elimination byproducts. Monitor progress using TLC (Rf ~0.3–0.5 in 9:1 hexane:EtOAc) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (EI-MS): Look for molecular ion [M]⁺ at m/z ~208 (C₇H₁₁BrO⁺) and fragments like [M-Br]⁺ (m/z ~129) .

Advanced: How do steric and electronic effects influence the regioselectivity of nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Steric Effects: The methoxy group at the 1-position creates steric hindrance, favoring substitution at the less hindered 2-bromoethyl site. Computational modeling (DFT, B3LYP/6-31G*) can predict transition-state geometries .

- Electronic Effects: The electron-donating methoxy group destabilizes adjacent carbocations, disfavoring SN1 mechanisms. Polar aprotic solvents (e.g., DMSO) enhance SN2 reactivity .

- Experimental Validation: Compare reaction outcomes with/without steric modifiers (e.g., bulky bases) and track kinetics via GC-MS .

Advanced: How can contradictory data on reaction yields be systematically analyzed in the synthesis of this compound?

Methodological Answer:

- Data Triangulation: Replicate reactions under identical conditions (temperature, solvent purity, catalyst batch) to isolate variables. Use ANOVA to assess statistical significance of yield variations .

- Byproduct Analysis: Employ LC-MS or IR to detect elimination products (e.g., cyclobutene derivatives) that compete with substitution pathways .

- Case Study: A 20% yield discrepancy between labs could stem from trace moisture (hydrolysis to 1-methoxycyclobutanol) or light-induced bromine radical side reactions. Control experiments with rigorous drying and light exclusion are advised .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact. Use in a fume hood due to volatile brominated compounds .

- Waste Disposal: Quench residual bromine with Na₂S₂O₃ before aqueous neutralization. Collect organic waste in halogenated solvent containers .

- Emergency Measures: Immediate ethanol rinse for spills on skin; activate emergency ventilation for vapor exposure .

Advanced: How can computational tools predict the compound’s reactivity in novel solvent systems or catalytic environments?

Methodological Answer:

- Solvent Modeling: Use COSMO-RS simulations to predict solvation effects on reaction barriers. Compare dielectric constants (ε) of solvents like THF (ε=7.6) vs. DMF (ε=37) to optimize SN2 pathways .

- Catalyst Screening: Dock the compound into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina to assess biocatalytic bromine elimination potential .

- Validation: Cross-reference computational predictions with experimental kinetics (e.g., Arrhenius plots) to refine force-field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.